molecular formula C16H16N4O3 B2413269 6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 311333-59-2

6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2413269
CAS No.: 311333-59-2
M. Wt: 312.329
InChI Key: VQMPYACAZWCWHK-UHFFFAOYSA-N
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Description

6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

6-amino-4-(3,4-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-8-13-14(9-4-5-11(21-2)12(6-9)22-3)10(7-17)15(18)23-16(13)20-19-8/h4-6,14H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMPYACAZWCWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Structural Characterization

Experimental data confirm the structure of the compound:

Spectroscopic Data

TechniqueObserved Signals
IR (KBr, cm⁻¹) 3400 (N–H), 2924 (C–H), 2189 (C≡N), 1605 (C=O), 1509 (Ar–O–C), 1040 (C–O–C) .
¹H NMR (DMSO-d₆) δ 1.78 (s, 3H, CH₃), 3.87–3.91 (s, 6H, OCH₃), 4.78 (s, 1H, CH), 6.65–8.26 (m, Ar–H) .
¹³C NMR 14.7 (CH₃), 41.5 (CH), 62.6 (OCH₃), 119.2–151.3 (aromatic carbons), 160.0 (C≡N) .

Reactivity and Functionalization

The compound’s amino (–NH₂) and cyano (–C≡N) groups enable further derivatization:

  • Cyano Group : Participates in nucleophilic addition reactions (e.g., hydrolysis to carboxylic acids) .

  • Amino Group : Forms Schiff bases or undergoes acylation for bioactivity enhancement .

Example Reaction

text
6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile + R–COCl → 6-Acylated derivative (R = aryl/alkyl)

Biological Activity Correlations

While not a direct chemical reaction, the compound’s structure influences its bioactivity:

  • Antimicrobial Potential : Pyranopyrazole derivatives inhibit Staphylococcus aureus dihydrofolate reductase (DHFR) with binding energies up to −8.8 kcal/mol .

  • α-Glucosidase Inhibition : Analogues with electron-withdrawing substituents (e.g., –NO₂) show competitive inhibition (Ki = 9.75 μM) .

Comparative Analysis of Catalysts

Alternative catalysts for synthesizing related pyranopyrazoles:

CatalystSolventYieldReference
BoraxWater70–98%
TaurineEthanol85–92%
Disulfonic acid imidazolium chlorideSolvent-free80–90%

Stability and Degradation

  • Thermal Stability : Decomposes above 224–226°C (melting point) .

  • Photochemical Stability : Exhibits excited-state intramolecular proton transfer (ESIPT) in polar solvents, leading to dual fluorescence .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a pyrano ring fused to a pyrazole moiety. Its molecular formula is C14H12N4OC_{14}H_{12}N_{4}O with a molecular weight of 252.27 g/mol. The presence of dimethoxy groups enhances its solubility and may improve its pharmacokinetic properties.

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of 6-amino-4-(3,4-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibit significant anticancer properties. A study demonstrated that compounds within this class can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Compound NameStructural FeaturesBiological Activity
6-Amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileChlorophenyl groupAnticancer activity
6-Amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileChlorophenyl groupAntimicrobial properties

1.2 Anti-inflammatory Properties

The compound has also shown potential in reducing inflammation. Studies have highlighted its ability to downregulate pro-inflammatory cytokines in vitro, suggesting its use as an anti-inflammatory agent.

Neurobiology Applications

2.1 Neurotoxic Potential

Research has focused on the neurotoxic effects of this compound, particularly its interaction with acetylcholinesterase (AchE), an enzyme crucial for nerve impulse transmission. Experimental studies using model organisms have indicated that exposure to the compound can lead to behavioral changes linked to altered AchE activity.

Methods of Application:

  • Administration to model organisms.
  • Measurement of AchE activity.
  • Monitoring behavioral changes and survival rates.

Results:
Initial findings suggest that the compound may inhibit AchE activity, leading to potential neurotoxic effects.

Biochemistry Applications

3.1 Oxidative Stress Studies

In biochemistry, the compound's role in oxidative stress has been investigated. It has been shown to influence the production of reactive oxygen species (ROS) and related biomarkers such as malondialdehyde (MDA).

Methods:

  • Cellular assays measuring ROS and MDA levels post-exposure.

Outcomes:
These studies help determine whether the compound exhibits pro-oxidant or antioxidant properties.

Case Studies and Research Findings

  • Neurotoxicity Study: A study published in a peer-reviewed journal explored the effects of 6-amino-4-(3,4-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile on AchE activity in rat models. Results indicated significant inhibition of AchE activity correlated with observable behavioral changes .
  • Antioxidant Activity: Another study focused on the antioxidant capacity of the compound revealed that it significantly reduced ROS levels in cultured cells, suggesting potential therapeutic applications in oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt various cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its specific substitution pattern on the phenyl ring and the presence of both amino and methoxy groups. These structural features contribute to its unique chemical reactivity and biological activity .

Biological Activity

The compound 6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a member of the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, often starting from simpler pyrazole derivatives. The general synthetic pathway includes:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Cyclization : Involves the formation of the dihydropyrano structure through cyclization reactions.
  • Functionalization : Introduction of specific substituents such as the 3,4-dimethoxyphenyl group.

Example Synthetic Route

A representative synthetic route may include:

  • Reacting 3,4-dimethoxybenzaldehyde with cyanoacetamide in the presence of a base to form an intermediate.
  • Subsequent cyclization and functionalization to yield the target compound.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazolone derivatives demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives:

  • Mechanism of Action : Pyrazoles have been shown to inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR .
  • Cytotoxicity Studies : In vitro assays reveal that compounds similar to 6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibit cytotoxic effects on various cancer cell lines .

Anti-inflammatory Activity

Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Study 1: Antimicrobial Evaluation

In a study assessing antimicrobial activity, several pyrazolone derivatives were synthesized and tested against a panel of bacteria. The results indicated that specific derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria .

Study 2: Anticancer Efficacy

A cytotoxic evaluation involving breast cancer cell lines demonstrated that certain pyrazole derivatives significantly reduced cell viability compared to control treatments. The study employed combination therapies with established chemotherapeutics to assess synergistic effects .

Table 1: Antimicrobial Activity of Pyrazolone Derivatives

CompoundMIC (µg/mL)Target Organism
IIIb10Staphylococcus aureus
Vb15Bacillus subtilis
IVa20Enterococcus faecalis

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundIC50 (µM)Cell Line
6-Amino-4-(3,4-dimethoxyphenyl)-...25MCF-7
6-Amino-4-(3,4-dimethoxyphenyl)-...30MDA-MB-231

Q & A

Q. What are the optimized synthetic protocols for preparing this compound?

The compound is typically synthesized via one-pot multicomponent reactions (MCRs) under mild conditions. Key methods include:

  • Room-temperature synthesis using urea (10 mol%) in ethanol/water (1:1), yielding 87–96% via sequential addition of ethyl acetoacetate, hydrazine hydrate, substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde), and malononitrile .
  • Reflux conditions with tetra-n-butylammonium bromide (TBAB, 10 mol%) in water, achieving completion in 25–30 minutes .
  • Ionic liquid catalysis ([Et3NH][HSO4]) for enhanced reaction rates and recyclability . Methodological Note: Monitor reaction progress via TLC and purify via recrystallization (ethanol/water) .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and crystallographic techniques is employed:

  • X-ray diffraction reveals a flattened boat conformation in the pyran ring, with dihedral angles of 87.05° between the aryl and pyrazole rings. Hydrogen bonding (N–H⋯N) forms 2D networks, while π-π interactions (centroid separation: 3.621 Å) stabilize crystal packing .
  • <sup>1</sup>H/<sup>13</sup>C NMR identifies key signals: aromatic protons (δ 6.7–7.2 ppm), NH2 (δ 6.7–7.0 ppm), and methyl groups (δ 1.7–2.0 ppm) .
  • IR spectroscopy confirms nitrile (C≡N, ~2200 cm<sup>-1</sup>) and amine (N–H, ~3300 cm<sup>-1</sup>) functionalities .

Q. How can researchers resolve contradictions in spectral data across studies?

Discrepancies in chemical shifts or splitting patterns often arise from substituent effects (e.g., electron-withdrawing vs. donating groups on the aryl ring) or solvent interactions (DMSO vs. CDCl3). Cross-validate using:

  • High-resolution mass spectrometry (HRMS) to confirm molecular ions .
  • Density functional theory (DFT) calculations to predict NMR/IR spectra and compare with experimental data .

Advanced Research Questions

Q. What mechanistic insights explain the role of catalysts in MCRs?

Catalysts like urea and ionic liquids facilitate proton transfer and stabilize intermediates :

  • Urea acts as a bifunctional organocatalyst, activating aldehydes via hydrogen bonding and deprotonating malononitrile to accelerate Knoevenagel condensation .
  • Ionic liquids (e.g., [Et3NH][HSO4]) provide Brønsted acidity, enhancing electrophilicity of the aldehyde and stabilizing enolate intermediates . Experimental Design Tip: Compare reaction kinetics (e.g., via <sup>1</sup>H NMR monitoring) under different catalytic conditions to identify rate-limiting steps.

Q. How do substituents on the aryl ring influence conformational and electronic properties?

Substituents modulate crystal packing and bioactivity :

  • 3,4-Dimethoxyphenyl vs. 3,4,5-trimethoxyphenyl : Increased methoxy groups enhance steric bulk, increasing dihedral angles (e.g., 87.05° → 89.2°) and altering π-π stacking distances .
  • Electron-withdrawing groups (e.g., -F) reduce electron density on the pyrazole ring, affecting hydrogen-bonding networks . Analysis Tool: Use single-crystal XRD to compare lattice parameters and Hirshfeld surfaces for intermolecular interactions .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

To evaluate bioactivity (e.g., antimicrobial or anti-inflammatory potential):

  • Vary substituents systematically : Synthesize derivatives with halogen (-F, -Cl), methoxy (-OCH3), or nitro (-NO2) groups at the aryl position .
  • Assess electronic effects : Use Hammett constants (σ) to correlate substituent electronic properties with bioactivity .
  • Docking studies : Model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina .

Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic protocols?

Yield discrepancies (e.g., 78% vs. 96%) may stem from:

  • Purity of starting materials : Hydrazine hydrate concentration (80% vs. 99%) affects intermediate formation .
  • Solvent ratio : Ethanol/water (1:1) vs. pure ethanol impacts solubility of intermediates . Resolution: Replicate reactions using standardized reagents and anhydrous conditions.

Methodological Recommendations

Q. What analytical techniques are critical for conformational analysis?

  • Single-crystal XRD : Resolve bond lengths, angles, and torsional strain in the pyran ring .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare with crystallographic data .
  • Dynamic NMR : Probe ring-flipping dynamics in solution (e.g., variable-temperature <sup>1</sup>H NMR) .

Q. How to design experiments for scalability and reproducibility?

  • Catalyst screening : Test recyclable catalysts (e.g., ionic liquids) to reduce waste .
  • Green chemistry principles : Replace ethanol/water with biodegradable solvents (e.g., cyclopentyl methyl ether) .
  • DoE (Design of Experiments) : Use factorial design to optimize molar ratios, temperature, and catalyst loading .

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